AMCA-X SE

Fluorescent labeling Antibody conjugation Fluorescence quenching

Unlike non-spacer AMCA dyes, AMCA-X SE features a seven-atom aminohexanoyl 'X' spacer that separates the coumarin fluorophore from conjugated biomolecules, reducing fluorescence quenching and preserving signal. Its NHS ester reacts efficiently with primary amines (pH 8.5) to form stable amide bonds. Optimized for mercury lamp excitation (~350 nm), it yields distinct blue fluorescence (Em ~442 nm) with minimal cross-talk in multicolor IF, IHC, flow cytometry, and FISH. Select AMCA-X SE for superior spacer-dependent brightness and UV-channel performance.

Molecular Formula C22H25N3O7
Molecular Weight 443.4 g/mol
Cat. No. B15552252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAMCA-X SE
Molecular FormulaC22H25N3O7
Molecular Weight443.4 g/mol
Structural Identifiers
InChIInChI=1S/C22H25N3O7/c1-13-15-7-6-14(23)11-17(15)31-22(30)16(13)12-18(26)24-10-4-2-3-5-21(29)32-25-19(27)8-9-20(25)28/h6-7,11H,2-5,8-10,12,23H2,1H3,(H,24,26)
InChIKeyQYSJBOMZRLAPJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AMCA-X SE: UV-Excitable Amine-Reactive Blue Fluorescent Dye for Protein and Antibody Labeling


AMCA-X SE (6-((7-amino-4-methylcoumarin-3-acetyl)amino)hexanoic acid, succinimidyl ester; CAS 216309-02-3) is a coumarin-derivative fluorescent dye that generates fixed blue fluorescence (approximate excitation/emission maxima ~353/442 nm) upon UV excitation . The compound features an N-hydroxysuccinimide (NHS) activated ester that reacts with primary amine groups on peptides, proteins, antibodies, and oligonucleotides to form stable amide bonds . A key structural feature is the seven-atom aminohexanoyl spacer (the 'X' spacer) positioned between the coumarin fluorophore and the reactive NHS ester group [1]. This spacer design distinguishes AMCA-X SE from non-spacer AMCA derivatives and is intended to reduce fluorescence quenching upon conjugation while maintaining the dye's high fluorescence quantum yield [2].

Why AMCA-X SE Cannot Be Simply Substituted with Non-Spacer AMCA Derivatives or Alternative Blue Fluorophores


Substituting AMCA-X SE with non-spacer AMCA derivatives (e.g., AMCA, SE or 7-AMCA NHS ester) introduces measurable performance penalties due to the absence of the seven-atom aminohexanoyl spacer [1]. Without this spacer, the fluorophore is positioned in closer proximity to the conjugated biomolecule, which increases the probability of fluorescence quenching through interactions with aromatic amino acid residues or through dye-dye stacking at higher labeling densities [2]. AMCA-X SE's spacer also renders the conjugated dye more sterically accessible to secondary detection reagents, improving signal amplification in immunoassays [3]. Substitution with alternative blue fluorophores such as Alexa Fluor 350, CF350, or Pacific Blue introduces spectral mismatches that may require filter set reconfiguration, while AMCA-X SE is optimized for mercury lamp excitation (~350 nm line) commonly found in fluorescence microscopy systems .

Quantitative Evidence Guide: AMCA-X SE Performance Differentiation Versus Comparators


Seven-Atom Spacer Design Enables Higher Labeling Efficiency and Fluorescence Signal Retention Versus Non-Spacer AMCA Derivatives

AMCA-X SE incorporates a seven-atom aminohexanoyl spacer ('X' spacer) between the coumarin fluorophore and the NHS reactive group, a structural feature absent in non-spacer AMCA derivatives such as AMCA, SE (7-amino-4-methylcoumarin-3-acetic acid, succinimidyl ester; CAS 113721-87-2). According to manufacturer technical documentation, this spacer separates the fluorophore from the conjugated biomolecule, which reduces fluorescence quenching upon conjugation and improves labeling efficiency, particularly with bulky molecules such as antibodies [1][2]. The manufacturer states that compared with direct labeling using non-spacer AMCA, AMCA-X SE exhibits stronger fluorescence signal and higher labeling uniformity in protein or macromolecular labeling applications [3].

Fluorescent labeling Antibody conjugation Fluorescence quenching

Mercury Lamp Spectral Matching Optimizes Excitation Efficiency in Standard Fluorescence Microscopy Setups

AMCA-X SE exhibits excitation/emission maxima of approximately 353/442 nm [1], with the excitation wavelength reported to match perfectly with the exposure spectrum of mercury arc lamps commonly used in fluorescence microscopy . This spectral alignment is a deliberate design feature that maximizes excitation efficiency when using standard mercury lamp illumination. In contrast, alternative blue fluorophores such as Cy2-SE (excitation: 492 nm, emission: 510 nm) or BODIPY FL-X, SE (absorption: 504 nm, emission: 510 nm) require different filter sets and excitation sources due to their green-spectrum emission profiles. Within the UV-excitable blue fluorophore class, Alexa Fluor 350 and CF350 offer alternative options but may require filter set optimization, whereas AMCA-X SE is pre-optimized for the widely available 350 nm mercury line [2].

Fluorescence microscopy Mercury lamp Excitation optimization

Spectral Separation from Green Fluorophores Enables Reliable Multicolor Imaging Without Cross-Talk

AMCA-X SE's blue fluorescence emission (λEm ~442 nm) provides good spectral separation from green-emitting fluorophores such as FITC (λEm ~520 nm) and Cy2 (λEm ~510 nm), making it suitable as a contrasting color in multicolor applications including double- and triple-labeling experiments . The compound is specifically recommended for immunofluorescent staining, in situ hybridization, and flow cytometry in combination with green and red fluorophores [1]. In practical application contexts, AMCA-X SE has been deployed in three-color and four-color fluorescence labeling systems with FITC (green) and Cy3 (orange-red) dyes for confocal microscopy and flow cytometric detection . This spectral separation is a functional requirement for multiplexed assays where channel cross-talk would otherwise compromise quantitative accuracy.

Multicolor imaging Immunofluorescence Flow cytometry

NHS Ester Chemistry Provides Stable Covalent Amide Bond Formation with Primary Amines Under Standard Conjugation Conditions

AMCA-X SE utilizes N-hydroxysuccinimide (NHS) ester chemistry that reacts efficiently with primary amine groups on lysine residues of proteins and antibodies, as well as amine-modified oligonucleotides, to form stable covalent amide bonds [1]. The conjugation reaction is optimally performed in pH ~8.5 buffer (0.1-0.2 M sodium bicarbonate) with dye stocks prepared in anhydrous DMF or DMSO [2]. This chemistry is shared across many amine-reactive fluorescent dyes, making AMCA-X SE directly substitutable into established protein labeling workflows without requiring protocol re-optimization. For antibody labeling, optimal protein concentration is recommended at 2 mg/mL with pH 8.5±0.5 [3]. The AnaTag™ AMCA-X Microscale Protein Labeling Kit supports conjugation of up to 200 µg IgG per reaction with three reactions per kit [4].

Bioconjugation Amide bond formation NHS ester chemistry

Primary Application Scenarios for AMCA-X SE in Research and Industrial Settings


Multicolor Immunofluorescence Microscopy with Mercury Lamp Excitation

AMCA-X SE is optimally deployed as the blue channel fluorophore in double- or triple-label immunofluorescence microscopy experiments using standard mercury arc lamp illumination [1]. Its excitation maximum (~353 nm) aligns with the mercury lamp's 350 nm spectral line, maximizing excitation efficiency without requiring specialized LED or laser sources . When conjugated to primary or secondary antibodies, AMCA-X SE provides a distinct blue signal (λEm ~442 nm) that can be imaged alongside green (FITC, λEm ~520 nm) and red (Cy3, λEm ~570 nm) fluorophores with minimal spectral cross-talk . The seven-atom spacer reduces conjugation-induced quenching, helping to maintain fluorescence signal intensity for low-abundance targets [2].

Flow Cytometry with UV Laser or Mercury Lamp Excitation

AMCA-X SE-labeled antibodies and proteins are compatible with flow cytometry instruments equipped with UV excitation sources (355 nm UV laser or mercury lamp) [1]. The dye's high fluorescence quantum yield produces bright signals detectable in the standard Pacific Blue/AMCA channel (typically 450/50 bandpass filter) . In multicolor flow cytometry panels, AMCA-X SE serves as a UV-excited blue fluorophore that can be combined with 488 nm-excited (FITC, PE) and 633 nm-excited (APC, Cy5) dyes without significant compensation requirements . The AnaTag™ AMCA-X Protein Labeling Kit provides a standardized workflow for preparing AMCA-labeled antibodies suitable for flow cytometry applications, with each conjugation reaction processing up to 200 µg of IgG [2].

Antibody and Protein Conjugation for In Situ Hybridization and Immunohistochemistry

AMCA-X SE is widely used to label antibodies and nucleic acid probes for in situ hybridization (ISH) and immunohistochemistry (IHC) applications requiring stable, covalently attached blue fluorescent signals [1]. The NHS ester forms stable amide bonds with lysine residues under mild conditions (pH 8.5 sodium bicarbonate buffer, room temperature), preserving antibody binding affinity . The seven-atom spacer increases the accessibility of the conjugated fluorophore to secondary detection reagents, which is advantageous in amplification-based detection schemes such as tyramide signal amplification (TSA) . AMCA-X SE conjugates have been employed in published research for protein-protein interaction mapping using cross-linking approaches [2] and for dual-modification of lectins in ratiometric saccharide sensing and imaging [3], demonstrating versatility across diverse biomolecular labeling applications.

Peptide and Oligonucleotide Labeling for Molecular Beacon and FRET-Based Assays

AMCA-X SE is suitable for labeling synthetic peptides and amine-modified oligonucleotides where a UV-excitable blue fluorophore is required [1]. The compound has been utilized in molecular beacon DNA probe designs incorporating two fluorophores, as demonstrated in published oligonucleotide synthesis and fluorescence studies . The NHS ester reacts efficiently with 5'-amino-modified oligonucleotides or N-terminal amines of synthetic peptides under anhydrous DMF/DMSO conditions . For FRET-based applications requiring a UV-excitable donor, AMCA-X SE (λEm ~442 nm) can serve as a donor paired with fluorescein-based acceptors (λEx ~490 nm), though users should verify spectral overlap and Förster radius compatibility for their specific assay design [2].

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